molecular formula C17H13ClN2O3S B2949133 4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide CAS No. 606945-25-9

4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide

Cat. No.: B2949133
CAS No.: 606945-25-9
M. Wt: 360.81
InChI Key: FRVBIHPTFIGDSE-UHFFFAOYSA-N
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Description

4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide is a synthetic sulfonamide-based compound intended for research applications. Sulfonamides represent a significant class of bioactive molecules known to exhibit a range of pharmacological activities, primarily due to their ability to inhibit key enzymes. The prototypical sulfonamide structure consists of an aniline group derivatized with a sulfonamide moiety, and the specific activity of each compound is largely determined by the substituents on the sulfonamide nitrogen, such as the 2-chlorophenoxy and pyridin-3-yl groups in this molecule . These functional groups are critical as they define the compound's interaction with biological targets, influencing its electronic properties, lipophilicity, and overall binding affinity. Preliminary research on related sulfonamide compounds suggests potential utility in various biochemical pathways. The research value of this compound may lie in exploring its activity as an inhibitor for enzymes like carbonic anhydrase or dihydropteroate synthetase, which are established targets for sulfonamide drugs . The presence of the chlorophenoxy moiety, in particular, may be investigated for its role in modulating selectivity and potency against specific isozymes or receptors. Researchers can utilize this compound as a chemical tool to probe enzyme function or as a lead structure in the development of novel therapeutic agents for conditions such as inflammation, glaucoma, or microbial infections. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

4-(2-chlorophenoxy)-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c18-16-5-1-2-6-17(16)23-14-7-9-15(10-8-14)24(21,22)20-13-4-3-11-19-12-13/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVBIHPTFIGDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Preparation of 4-(2-chlorophenoxy)benzene-1-sulfonyl chloride: This intermediate is synthesized by reacting 2-chlorophenol with benzene-1-sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with pyridin-3-amine: The final step involves the reaction of 4-(2-chlorophenoxy)benzene-1-sulfonyl chloride with pyridin-3-amine to form the desired compound. This reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the chlorophenoxy and pyridinyl groups enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

  • N-(3-Acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide (C₂₀H₁₆ClNO₄S) Key Differences: Replaces the pyridin-3-yl group with a 3-acetylphenyl substituent. Impact: The acetyl group introduces a ketone functionality, which may enhance hydrogen-bond acceptor capacity compared to the pyridine ring. However, the absence of the pyridine’s nitrogen could reduce interactions with metal ions or polar residues in enzyme active sites. Molecular Weight: 401.861 g/mol .
  • 4-Acetyl-N-(pyridin-3-yl)benzene-1-sulfonamide (C₁₃H₁₂N₂O₃S) Key Differences: Retains the pyridin-3-yl group but lacks the 2-chlorophenoxy substituent. Molecular weight is significantly lower (276.31 g/mol) .

Variations in the Aromatic Substituents

  • 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (C₁₆H₁₄ClN₃O₂S) Key Differences: Substitutes the 2-chlorophenoxy group with a pyrazole ring bearing a 4-chlorophenyl group. The methyl group may increase steric hindrance, affecting binding specificity .
  • Example 52 (Patent Compound) Structure: Contains a trifluoroacetamido group and tetrahydropyran substituents. Impact: Fluorination improves metabolic stability and lipophilicity. The tetrahydropyran ring may enhance solubility compared to the target compound’s chlorophenoxy group .

Heterocyclic Modifications

  • N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide Key Differences: Incorporates a quinoxaline ring with a sulfanyl group. Impact: The quinoxaline moiety’s planar structure facilitates intercalation with DNA or aromatic protein residues, a property absent in the target compound. The sulfanyl group introduces redox activity .
  • 4-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide Key Differences: Replaces the sulfonamide with a benzamide scaffold and adds a trifluoromethyl group.

Physicochemical Properties and Pharmacokinetic Implications

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~380 (estimated) 2-Chlorophenoxy, Pyridin-3-yl Moderate hydrophobicity, H-bond donor
N-(3-Acetylphenyl) Analog 401.86 3-Acetylphenyl Enhanced H-bond acceptor capacity
4-Acetyl-N-(pyridin-3-yl) Analog 276.31 Acetyl Lower logP, reduced steric bulk
Patent Example 52 589.1 Trifluoroacetamido, Tetrahydropyran High metabolic stability
  • Melting Points : The patent compound in has a melting point of 175–178°C, suggesting higher crystallinity compared to the target compound (data unavailable) .
  • Solubility : Pyridine-containing analogs (e.g., 4-acetyl-N-(pyridin-3-yl)) may exhibit better aqueous solubility due to the polar nitrogen atom .

Biological Activity

4-(2-chlorophenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Molecular Formula: C13H11ClN2O3S
Molecular Weight: 306.75 g/mol
CAS Number: [insert CAS number if available]

Structure

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorophenoxy group and a pyridine moiety. This unique structure contributes to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, N-pyridin-3-yl-benzenesulfonamide derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Cardiovascular Effects

Research involving sulfonamide derivatives has shown their impact on cardiovascular function. One study demonstrated that related compounds could decrease coronary resistance and perfusion pressure in isolated rat heart models. This suggests a possible mechanism involving calcium channel modulation, which could be relevant for developing treatments for hypertension or other cardiovascular diseases .

Inhibitory Effects on Enzymes

Sulfonamides are known to inhibit certain enzymes, including carbonic anhydrase and various proteases. The specific activity of this compound in inhibiting these enzymes remains to be fully elucidated but is an area of ongoing research.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several derivatives of benzenesulfonamide and tested their antimicrobial activity against standard bacterial strains. The results indicated that modifications in the sulfonamide structure significantly affected their efficacy .
  • Cardiovascular Impact : In an experimental setup using isolated rat hearts, the administration of certain benzenesulfonamides led to a notable reduction in coronary resistance, indicating potential for therapeutic use in managing heart conditions .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its therapeutic potential. Preliminary studies using computational models have suggested favorable profiles regarding permeability and bioavailability, although empirical data are still needed to confirm these findings.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
CardiovascularDecreased coronary resistance in isolated hearts
Enzyme InhibitionPotential inhibition of carbonic anhydrase

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